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Compound of Interest

Compound Name: C.l. Acid Black 94

Cat. No.: B1436670

A Spectroscopic Guide to C.I. Acid Black 94

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Spectroscopic Analysis of C.I. Acid Black 94

Introduction

C.l. Acid Black 94 is a synthetic, water-soluble trisazo dye used extensively in industrial
applications, particularly for dyeing materials like wool, silk, and leather.[1][2] Its complex
aromatic structure and high solubility, imparted by multiple sulfonate groups, make it a subject
of interest for analytical characterization, quality control, and in studies investigating the
degradation pathways of azo dyes in environmental remediation.[1] A multi-faceted
spectroscopic approach is essential for the comprehensive analysis of its chemical structure
and purity.

This guide provides a detailed overview of the primary spectroscopic techniques used to
analyze C.l. Acid Black 94, complete with expected data and standardized experimental
protocols.

Compound Identification:
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Property Value Reference
C.l. Name Acid Black 94 [2]

C.l. Number 30336 [2]

CAS Number 6358-80-1 [1112][3]
Molecular Formula Ca1H29NsNaz011S3 [2][3]
Molecular Weight 974.88 g/mol [2][3]

| Chemical Class | Trisazo Dye |[2] |

Chemical Structure and Spectroscopic Relevance

The intricate structure of C.I. Acid Black 94 contains multiple chemical motifs that are
interrogated by different spectroscopic methods. The key is to use a combination of techniques
to build a complete analytical profile.[1]

o Chromophores (Azo and Aromatic Systems): The three azo groups (-N=N-) connecting
extensive aromatic systems (naphthalene and phenyl rings) form a large conjugated Tt-
system. This system is responsible for the dye's strong absorption of light in the visible
spectrum, which is analyzed by UV-Vis spectroscopy.[1]

e Functional Groups: The molecule contains hydroxyl (-OH), secondary amine (-NH-), and
sulfonate (-SOs~) groups. These groups have characteristic vibrational frequencies that are
readily identified by FT-IR spectroscopy.[1]

e Molecular Mass and lonic State: As a large, non-volatile salt, its molecular weight is best
confirmed using soft-ionization mass spectrometry techniques.[1] The multiple sulfonate
groups mean it will typically be analyzed in negative ion mode.[4][5]

e Proton and Carbon Environments: The unique chemical environment of each hydrogen and
carbon atom in the structure can be mapped using Nuclear Magnetic Resonance (NMR),
although the complexity of the molecule makes full assignment challenging.[1]

Caption: Relationship between structural features and analytical techniques.
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Spectroscopic Analysis Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to measure the dye's absorbance spectrum and quantify its
concentration in solution. The extensive conjugation results in strong absorption in the visible
range. While specific spectral data for C.I. Acid Black 94 is not widely published, analogous
black azo dyes show a broad absorption peak across the visible spectrum, with a maximum
absorption wavelength (Amax) typically between 570 and 620 nm.[6]

Expected UV-Vis Data Summary

Parameter Expected Value/Range Rationale

Corresponds to 1t - 1t*

transitions in the extensive
Amax 570 - 620 nm . ]

conjugated azo-aromatic

system.

| Appearance | Broad absorption band | Multiple overlapping electronic transitions contribute to
the black color. |

Detailed Experimental Protocol: UV-Vis Analysis

Solvent Selection: Use a spectral grade solvent in which the dye is soluble and that is
transparent in the visible region (e.g., deionized water, methanol).

o Stock Solution Preparation: Accurately weigh a small amount of C.I. Acid Black 94 and
dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 100 mg/L).

e Working Solution Preparation: Prepare a dilute working solution from the stock to ensure the
maximum absorbance is within the instrument's linear range (typically < 1.0 AU). A
concentration of 5 x 107> M is often suitable.[7]

e Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

« Blank Correction: Fill a cuvette with the pure solvent and use it to perform a baseline
correction across the desired wavelength range.
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» Sample Measurement: Rinse and fill a cuvette with the dye working solution. Place it in the
spectrophotometer.

e Spectral Acquisition: Scan the sample across a wavelength range of 250-700 nm to capture
both UV and visible absorptions.[7] Record the wavelength of maximum absorbance (Amax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the key functional groups within the
dye's structure, providing a molecular fingerprint. Although a specific spectrum for Acid Black
94 is not readily available, the expected absorption bands can be predicted based on its known
functional groups.

Expected FT-IR Data Summary

Associated Functional

Wavenumber (cm—?) Vibration Type
Group
Phenolic -OH and
O-H and N-H stretching secondary amine -NH
3500 - 3200 )
(broad) groups, potential H-
bonding.[8]
3100 - 3000 Aromatic C-H stretching Phenyl and naphthalene rings.
~1620 Aromatic C=C stretching Phenyl and naphthalene rings.
. Azo linkages (often weak or
~1500 N=N stretching (azo group) o
masked by aromatic signals).
1260 - 1150 S=0 asymmetric stretching Sulfonate group (-SO3™).

| 1080 - 1000 | S=O symmetric stretching | Sulfonate group (-SOs"). |

Detailed Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)

o Sample Preparation: Weigh approximately 1-2 mg of the dry C.I. Acid Black 94 powder.[9]
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e Grinding: Add the sample to an agate mortar containing ~150 mg of dry, IR-grade potassium
bromide (KBr). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
[91[10]

o Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press
and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or
translucent disc.[9]

e Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a
background scan to account for atmospheric CO2 and Hz20.

o Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.

o Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR
range (4000—-400 cm~1) with a resolution of 4 cm~1,[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for detailed structural elucidation. However, for a molecule as
large and complex as C.l. Acid Black 94, the *H and *3C spectra will be very complex with
many overlapping signals. Specific NMR studies on this compound are not extensively
published.[1] Its primary use would be to confirm the presence of key structural motifs (like
aromatic regions) and to identify major impurities in commercial preparations, often after
separation.[11]

Expected NMR Data Summary
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Chemical Shift (6 ppm) Corresponding Structural
Nucleus
Range Feature
Aromatic protons on the
1H 7.0-8.5 naphthalene and phenyl
rings.[1]
Phenolic -OH and amine -NH
H > 9.0 (broad)
protons (exchangeable).
Methyl (-CHSs) protons on the
H ~2.2 M ECRaIP

o-tolyl group.

| 13C | 110 - 160 | Aromatic carbons. |
Detailed Experimental Protocol: *H NMR Analysis

» Solvent Selection: Choose a suitable deuterated solvent in which the dye is soluble, such as
deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-ds). D20 is often preferred for
sulfonated dyes but will cause exchangeable -OH and -NH protons to disappear from the
spectrum.

o Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of the
deuterated solvent in a clean NMR tube.

¢ Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve
better signal dispersion.

o Data Acquisition: Acquire the *H NMR spectrum. Parameters should be optimized, but
typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering at least 0-12 ppm, and a relaxation delay of 1-2 seconds.

» Data Processing: Process the raw data (Free Induction Decay) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectrum to the
residual solvent peak (e.g., HDO at ~4.79 ppm in D20).

Mass Spectrometry (MS)
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Mass spectrometry is the definitive technique for confirming the molecular weight of C.I. Acid
Black 94. Due to the dye's high polarity, large mass, and non-volatile nature, soft ionization
techniques such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are required.[5] ESI is particularly well-suited for ionic
compounds like sulfonated dyes and is often coupled with liquid chromatography (LC) for the
analysis of mixtures.[4]

Expected Mass Spectrometry Data Summary

Parameter Value Notes

Molecular Formula Ca1H29NsNa3011Ss

Mass of the neutral molecule
Exact Mass 974.0811 g/mol ) ) ,
without sodium ions.[3]

| Observed lons (ESI™) | [M-3Na+2H]~, [M-2Na+H]?>7/2, [M-Na]3~/3 | In negative ion mode,
expect multiply charged ions due to the three sulfonate groups.[5] |

Detailed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

o Sample Preparation: Prepare a dilute solution of the dye (e.g., 1-10 pg/mL) in a suitable
mobile phase, such as a water/methanol or water/acetonitrile mixture.

o Chromatography (Optional but Recommended): Use a reversed-phase C18 HPLC column to
separate the dye from impurities before it enters the mass spectrometer. A gradient elution
with a mobile phase containing a volatile buffer (e.g., 0.1% formic acid or 10 mM ammonium
acetate) is common.[12]

« lonization: Introduce the sample into an ESI source. A negative ion mode is required for
analyzing sulfonated dyes.[4][13]

o MS Parameters:

o Capillary Voltage: Set between 3-4 kV.
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o Drying Gas: Use nitrogen at a flow rate and temperature (e.g., 300-350 °C) optimized to
desolvate the ions.[12]

o Nebulizer Pressure: Set to an appropriate pressure (e.g., 40 psig) to ensure a stable
spray.[12]

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.qg.,
m/z 100-1500). High-resolution mass analyzers like TOF or Orbitrap are preferred for
accurate mass determination.

» Data Analysis: Identify the molecular ion peaks corresponding to the various deprotonated
and desodiated species of the dye.

Integrated Analytical Workflow

A comprehensive analysis of a C.l. Acid Black 94 sample involves a logical sequence of steps,
often beginning with separation and followed by a suite of spectroscopic techniques for
unambiguous identification and characterization.

Caption: Integrated workflow for the comprehensive analysis of C.I. Acid Black 94.

Conclusion

The thorough characterization of C.I. Acid Black 94 necessitates a synergistic application of
multiple spectroscopic techniques. UV-Vis spectroscopy confirms its chromophoric properties,
FT-IR provides a fingerprint of its functional groups, mass spectrometry validates its molecular
weight, and NMR offers deep structural insights. Adherence to detailed experimental protocols
is critical for obtaining high-quality, reproducible data essential for research, quality control, and
regulatory purposes. This integrated approach ensures a complete and accurate understanding
of this complex industrial dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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